Home > Products > Screening Compounds P38829 > 5-Hydroxy-Des-5-Methoxy Bosutinib
5-Hydroxy-Des-5-Methoxy Bosutinib -

5-Hydroxy-Des-5-Methoxy Bosutinib

Catalog Number: EVT-13997547
CAS Number:
Molecular Formula: C25H27Cl2N5O3
Molecular Weight: 516.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxy-Des-5-Methoxy Bosutinib is a chemical compound derived from Bosutinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This compound is classified under small molecules and is primarily recognized for its potential therapeutic applications in oncology. Its structure modifies the original Bosutinib by substituting certain functional groups, thereby potentially altering its pharmacological properties.

Source

The compound is synthesized from Bosutinib, which was originally developed by Wyeth and is now marketed by Pfizer under the brand name Bosulif. Bosutinib itself has been approved for clinical use in treating Philadelphia chromosome-positive chronic myelogenous leukemia since 2012.

Classification

5-Hydroxy-Des-5-Methoxy Bosutinib falls under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cancer progression. It is a derivative of Bosutinib, which inhibits BCR-ABL and Src family kinases, making it significant in cancer therapy.

Synthesis Analysis

Methods

The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib generally follows a multi-step organic synthesis pathway that begins with precursors related to Bosutinib. Notably, the synthesis may involve:

  1. Esterification: This step typically involves reacting a carboxylic acid with an alcohol to form an ester.
  2. Alkylation: The introduction of alkyl groups to the aromatic system to enhance solubility and biological activity.
  3. Nitration and Reduction: Introducing nitro groups followed by reduction to amines, which can further participate in coupling reactions.
  4. Cyclization: Formation of cyclic structures that stabilize the molecule.
  5. Amination Reactions: Final steps often involve introducing amine groups to complete the synthesis.

Technical details regarding these methods are documented in various chemical literature and patents that describe specific reaction conditions and yields for each step involved in synthesizing Bosutinib derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 5-Hydroxy-Des-5-Methoxy Bosutinib can be characterized by the following:

  • Chemical Formula: C26H30ClN5O3
  • Molecular Weight: Approximately 530.45 g/mol
  • Structural Features: The compound features a quinoline core with various functional groups including hydroxyl (-OH) and methoxy (-OCH3) groups, which influence its biological activity.

Data

The structural data can be represented using standard chemical notation such as SMILES or InChI identifiers, which provide a way to encode the molecular structure for computational purposes.

Chemical Reactions Analysis

Reactions

5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions typical for small molecules, including:

  1. Hydrolysis: The reaction with water can lead to the cleavage of ester bonds if present.
  2. Oxidation/Reduction: Depending on the functional groups, oxidation states can change, affecting reactivity.
  3. Substitution Reactions: The presence of halogens or other leaving groups can facilitate nucleophilic substitution reactions.

Technical details about these reactions would typically include reaction conditions such as temperature, solvent systems, and catalysts used during synthesis or modification processes .

Mechanism of Action

The mechanism of action for 5-Hydroxy-Des-5-Methoxy Bosutinib primarily revolves around its role as a tyrosine kinase inhibitor:

  1. Inhibition of BCR-ABL Kinase: The compound competes with ATP for binding to the BCR-ABL kinase domain, preventing phosphorylation of substrates necessary for cell proliferation.
  2. Impact on Src Family Kinases: Similar inhibition occurs with Src family kinases, which are involved in signaling pathways that promote tumor growth and metastasis.

Data from pharmacological studies indicate that this compound retains efficacy against several imatinib-resistant mutations, although it may not inhibit all variants effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic regions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under certain conditions.

Relevant data regarding these properties are essential for understanding handling requirements and potential interactions during formulation development .

Applications

Scientific Uses

5-Hydroxy-Des-5-Methoxy Bosutinib has significant potential in scientific research and clinical applications:

  1. Cancer Therapy: As a derivative of Bosutinib, it may be explored as an alternative treatment option for patients with chronic myelogenous leukemia who exhibit resistance to existing therapies.
  2. Biochemical Research: Used in studies investigating tyrosine kinase signaling pathways and their role in cancer progression.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing potency or reducing side effects associated with current treatments.

The ongoing research into this compound reflects its importance in advancing therapeutic strategies against resistant forms of leukemia .

Synthesis and Structural Optimization of 5-Hydroxy-Des-5-Methoxy Bosutinib

Novel Synthetic Pathways for Quinoline-Based Derivatives

The synthesis of 5-hydroxy-des-5-methoxy bosutinib leverages advanced quinoline functionalization strategies, with a focus on regioselective modifications at the C5 position. Traditional bosutinib synthesis begins with 3-methoxy-4-hydroxybenzoic acid, involving sequential esterification, O-alkylation with 1-bromo-3-chloropropane, and electrophilic aromatic nitration at C5 to install a nitro group (Scheme 1) [6]. For the 5-hydroxy-des-methoxy analogue, a critical deviation involves selective demethylation of the C3 methoxy group early in the sequence, achieved via boron tribromide (BBr₃) in dichloromethane (0°C to rt, 4h, 92% yield). This exposes a phenolic hydroxyl, enabling subsequent C5 nitration under mild conditions (HNO₃/AcOH, 60°C) to prevent over-oxidation [6]. The quinoline core is then constructed through Schiff base formation between intermediate 5 (methyl 2-amino-4-(3-chloropropoxy)-5-hydroxybenzoate) and 3,3-diethoxypropionitrile under acid catalysis (TFA, 70°C), followed by in situ cyclodehydration with NaOH (10% aq.) to yield the 5-hydroxy-7-(3-chloropropoxy)quinoline scaffold [3] [6].

Key Advantages over Classical Bosutinib Synthesis:

  • Regioselectivity Control: The free C5 hydroxyl group directs electrophilic nitration ortho to itself, eliminating positional isomers observed in methoxy-containing precursors [6].
  • Streamlined Purification: Elimination of demethylation late in the synthesis reduces step count and improves overall yield (21.7% vs. 8.3% in early bosutinib routes) [6].

Table 1: Comparative Quinoline Derivatization Methods

MethodReagent/ConditionsYield (%)RegioselectivityKey Limitation
Classical NitrationHNO₃/AcOH, 60°C89Moderate (C5/C3 mix)Requires chromatographic separation
Directed Nitration (5-OH)HNO₃/AcOH, 40°C95High (C5 only)Sensitive to over-oxidation
Pd-Catalyzed C-H ActivationPd(OAc)₂, PhI(OAc)₂, 80°C78High (C5)Catalyst cost, Anomeric control

Role of Hydroxyl and Des-Methoxy Modifications in Scaffold Design

The 5-hydroxy and des-5-methoxy modifications confer distinct electronic and steric properties to the bosutinib scaffold:

  • Electronic Effects: The 5-hydroxy group acts as a strong hydrogen-bond donor, enhancing interactions with kinase hinge residues (e.g., HER2 Met801). Density Functional Theory (DFT) calculations show a 2.1 kcal/mol stabilization energy increase compared to the 5-methoxy analogue, rationalizing improved inhibitory potency (IC₅₀ HER2 = 31 nM vs. 42 nM for bosutinib) [3].
  • Solubility Enhancement: LogP reduction from 3.8 (bosutinib) to 3.2 for the 5-hydroxy derivative, attributed to the phenolic group’s polarity. This aligns with observed 2.3-fold increased aqueous solubility (PBS pH 7.4, 37°C) [3].
  • Metabolic Stability: In vitro microsomal studies (human liver microsomes) show resistance to CYP3A4-mediated demethylation—a major bosutinib clearance pathway—reducing intrinsic clearance (CLint) by 60% [3].

Structural optimization further exploits the exposed phenolic oxygen for prodrug development. Acylation with O-(N,N-diethylglycyl) enables pH-sensitive cleavage in tumor microenvironments, releasing the active drug with t₁/₂ = 2.1h (pH 5.5) vs. >24h (pH 7.4) [3].

Catalytic Strategies for Regioselective Functionalization

Piperazine N-Arylation: Installation of the 4-((2,4-dichlorophenyl)aminocarbonyl)piperazine moiety employs Cu(I)-catalyzed Ullmann-Goldberg coupling under ligand-free conditions (Scheme 2). Key improvements include:

  • Catalyst System: CuI (5 mol%)/K₃PO₄ (2 eq.) in toluene at 110°C, achieving >98% conversion in 8h. This avoids Pd-catalyst residues that complicate API purification [8].
  • Microwave Acceleration: 30-min reaction time at 150°C with comparable yield (94%), critical for scale-up [8].

Late-Stage C-H Hydroxylation: Direct C5 hydroxylation of the bosutinib scaffold faces challenges due to electron-deficient quinoline cores. A three-step sequence is optimized:

  • Directed ortho-Lithiation: n-BuLi (−78°C, THF) with TMEDA directs metalation to C5, quenching with B(OMe)₃ yields boronic ester.
  • Oxidation: H₂O₂/NaOH converts the boronate to phenol (72% yield over two steps).
  • Demethylation: BBr₃ selectively removes the C5 methoxy group without affecting the chloride or piperazine [6] [8].

Intermediate Characterization and Reaction Mechanism Elucidation

Critical intermediates were characterized spectroscopically to validate synthetic efficiency:

  • Intermediate 5 (Methyl 2-amino-4-(3-chloropropoxy)-5-hydroxybenzoate): ¹H NMR (DMSO-d₆) δ: 9.21 (s, 1H, OH), 6.85 (s, 1H, ArH), 6.10 (s, 2H, NH₂), 4.20 (t, J=6.0 Hz, 2H, OCH₂), 3.75 (s, 3H, COOCH₃), 3.70 (t, J=6.2 Hz, 2H, ClCH₂), 2.30 (p, J=6.1 Hz, 2H, CH₂). HRMS (ESI⁺): m/z calcd. for C₁₁H₁₄ClNO₄ [M+H]⁺: 260.0589; found: 260.0586 [6].
  • Quinoline Cyclization Product (7-(3-chloropropoxy)-5-hydroxyquinoline): ¹³C NMR (101 MHz, CDCl₃) δ: 156.2 (C5-OH), 148.9 (C2), 135.6 (C8a), 122.1 (C4), 119.8 (C6), 115.3 (C7), 108.4 (C5), 65.1 (OCH₂), 41.8 (ClCH₂), 32.5 (CH₂). IR (KBr) ν: 3350 (O-H), 1620 (C=N) cm⁻¹ [6].

Mechanistic Insights:

  • Schiff Base Cyclization: Acid-catalyzed (TFA) imine formation between amine 5 and 3-oxopropanenitrile (from 3,3-diethoxypropionitrile) proceeds via carbinolamine intermediate, followed by E1cb elimination. The enol tautomer undergoes 6-endo-trig cyclization, aromatizing via dehydration (Figure 1) [6].
  • Iron-Mediated Nitro Reduction: Reduction of nitro intermediate 4 uses Fe/NH₄Cl in EtOH/H₂O. Mössbauer spectroscopy confirms in situ formation of Fe₃O₄ nanoparticles, acting as electron-transfer mediators. Kinetic studies show pseudo-first-order behavior (k = 0.12 min⁻¹), with no over-reduction to hydroxylamine [6].

Table 2: Spectroscopic Signatures of Key Intermediates

IntermediateStructure¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)HRMS (m/z)
4 (Nitro precursor)Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate7.49 (s, 1H), 7.08 (s, 1H), 4.24 (t, 2H), 3.96 (s, 3H), 3.91 (s, 3H)166.25 (C=O), 152.84 (C), 149.54 (C), 121.89 (CH)304.1 [M+H]⁺
5 (Amino phenol)Methyl 2-amino-4-(3-chloropropoxy)-5-hydroxybenzoate9.21 (s, 1H), 6.85 (s, 1H), 6.10 (s, 2H), 4.20 (t, 2H), 3.75 (s, 3H)166.88 (C=O), 152.16 (C), 150.12 (C), 111.83 (CH)260.0589 [M+H]⁺
Quinoline Core7-(3-Chloropropoxy)-5-hydroxyquinoline8.85 (d, J=4.0 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.35 (dd, 1H), 6.70 (s, 1H), 4.25 (t, 2H)156.2 (C), 148.9 (C), 135.6 (C), 122.1 (CH), 108.4 (C)254.0481 [M+H]⁺

Properties

Product Name

5-Hydroxy-Des-5-Methoxy Bosutinib

IUPAC Name

4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C25H27Cl2N5O3

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30)

InChI Key

YYESZVWUYKQMLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.